molecular formula C3H9ClN2S B585034 2-(Methylamino)ethanethioamide hydrochloride CAS No. 118020-65-8

2-(Methylamino)ethanethioamide hydrochloride

Cat. No.: B585034
CAS No.: 118020-65-8
M. Wt: 140.629
InChI Key: DTLZGLCFPGKIKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethanethioamide hydrochloride typically involves the reaction of methylamine with ethanethioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{CH}_3\text{NH}_2 + \text{CH}_3\text{CSNH}_2 \rightarrow \text{CH}_3\text{NHCH}_2\text{CSNH}_2 ]

The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to prevent the decomposition of the reactants and to maximize the yield of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethanethioamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylamino)ethanethioamide hydrochloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly histamine H2-receptor antagonists.

    Industry: In the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethanethioamide hydrochloride involves its role as an intermediate in the synthesis of histamine H2-receptor antagonists. These antagonists work by blocking the action of histamine on the H2 receptors in the stomach, thereby reducing the production of stomach acid. The molecular targets include the H2 receptors, and the pathways involved are related to the inhibition of gastric acid secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)ethanethioamide hydrochloride is unique in its specific use as an intermediate in the synthesis of nizatidine. Its chemical structure allows for specific interactions in the synthesis process, making it a valuable compound in pharmaceutical chemistry .

Properties

IUPAC Name

2-(methylamino)ethanethioamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLZGLCFPGKIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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